
Quinoline, 1,2-dihydro-1-methylcarbamoyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylquinoline-1(2H)-carboxamide is a nitrogen-containing heterocyclic compound. The quinoline scaffold, which forms the core of this compound, is a privileged structure in medicinal chemistry due to its diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-methylquinoline-1(2H)-carboxamide typically involves the reaction of quinoline derivatives with methylating agents and carboxylating agents under controlled conditions. One common method involves the use of N-methylation of quinoline followed by carboxylation. The reaction conditions often require the presence of a base and a solvent such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of n-methylquinoline-1(2H)-carboxamide may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving steps such as crystallization and purification through column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-methylquinoline-1(2H)-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
N-methylquinoline-1(2H)-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments due to its stable structure.
Mécanisme D'action
The mechanism of action of n-methylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound with similar biological activities.
Quinolone: Known for its antibacterial properties.
Isoquinoline: Another nitrogen-containing heterocycle with distinct pharmacological activities.
Uniqueness
N-methylquinoline-1(2H)-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. Its methyl and carboxamide groups enhance its solubility and binding affinity to biological targets, making it a valuable compound in drug development.
Propriétés
Numéro CAS |
30831-89-1 |
|---|---|
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
N-methyl-2H-quinoline-1-carboxamide |
InChI |
InChI=1S/C11H12N2O/c1-12-11(14)13-8-4-6-9-5-2-3-7-10(9)13/h2-7H,8H2,1H3,(H,12,14) |
Clé InChI |
KYSHMUXEDIVXGE-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N1CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


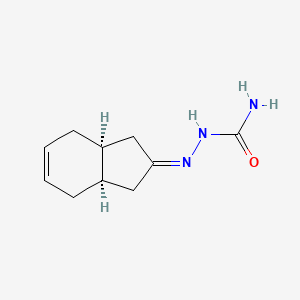
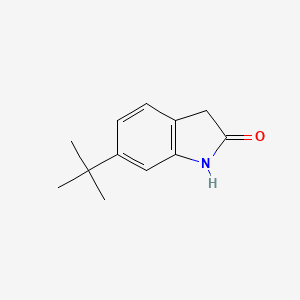
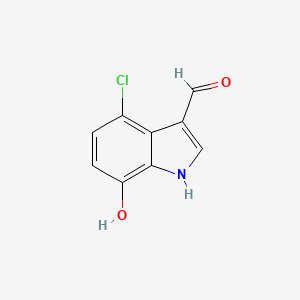
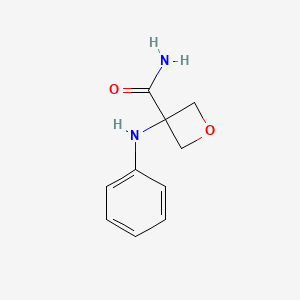




![2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11904513.png)
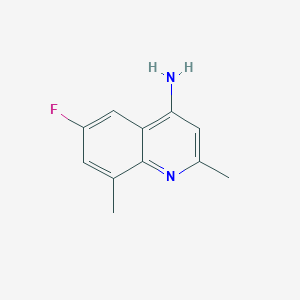
![3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene](/img/structure/B11904526.png)



